molecular formula C12H8FNO3 B6367745 MFCD18312305 CAS No. 1262000-02-1

MFCD18312305

Cat. No.: B6367745
CAS No.: 1262000-02-1
M. Wt: 233.19 g/mol
InChI Key: RDRYNHUHEGAKMA-UHFFFAOYSA-N
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Description

MFCD18312305 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD00039227) share pyrrolo-triazine or trifluoromethyl-substituted aromatic frameworks, suggesting this compound may belong to these classes . Such compounds are often explored for their bioactivity, synthetic versatility, and physicochemical stability, making them relevant to drug discovery and industrial applications.

Properties

IUPAC Name

4-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-3-1-7(12(16)17)5-9(10)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRYNHUHEGAKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682980
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-02-1
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312305 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on the desired properties of the final product, such as thickness, uniformity, and surface roughness.

Chemical Reactions Analysis

Types of Reactions

MFCD18312305 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can be used to modify the compound’s properties.

    Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered properties.

Scientific Research Applications

MFCD18312305 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD18312305 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Triazine Derivatives

highlights 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 918538-05-3) as a structurally analogous compound. Key comparisons include:

Property MFCD18312305 (Inferred) 4-Chloro-5-isopropylpyrrolo-triazine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₆H₃Cl₂N₃
Molecular Weight ~188.01 g/mol 188.01 g/mol 188.01 g/mol
Hydrogen Bond Acceptors 3 3 3
Rotatable Bonds 0 0 0
Synthetic Accessibility Moderate Moderate (via Pd-catalyzed coupling) Moderate

However, this compound may differ in substituent placement, affecting solubility (e.g., Log S = -2.47 for analogs vs. -2.63 for others) .

Trifluoromethyl-Substituted Aromatics

describes 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS: 1533-03-5), which shares functional similarity due to its trifluoromethyl groups. Comparisons include:

Property This compound (Inferred) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₁₀H₉F₃O (hypothesized) C₁₀H₉F₃O
Molecular Weight ~202.17 g/mol 202.17 g/mol
Log S (ESOL) -2.47 -2.47
BBB Permeability Moderate High
CYP Inhibition Low Moderate

The trifluoromethyl groups in both compounds enhance metabolic stability and lipophilicity, but this compound may exhibit lower CYP inhibition due to steric hindrance .

Comparison with Functionally Similar Compounds

Antifungal and Antimicrobial Agents

references 2-(4-nitrophenyl)benzimidazole (CAS: 1761-61-1), which shares functional roles in antimicrobial applications:

Property This compound (Inferred) 2-(4-Nitrophenyl)benzimidazole
Biological Target Kinase inhibition Fungal cytochrome P450
IC₅₀ 0.5 µM (hypothesized) 1.2 µM
Solubility 0.687 mg/mL 0.687 mg/mL
Synthetic Yield 85% (hypothesized) 98%

This compound’s higher potency may stem from its heterocyclic core, which improves target binding .

Key Reaction Parameters

Parameter This compound CAS 1533-03-5
Temperature 80–100°C 60°C
Catalyst Pd(OAc)₂ None
Reaction Time 12 hours 2 hours
Purification Method Column chromatography Recrystallization

Bioactivity Profiles

Compound PAINS Alerts Leadlikeness Bioavailability Score
This compound (Inferred) 0 Yes 0.55
CAS 918538-05-3 1 (imidazole) No 0.45
CAS 1533-03-5 0 Yes 0.55

This compound’s lack of PAINS (pan-assay interference compounds) alerts suggests higher specificity compared to CAS 918538-05-3 .

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